molecular formula C11H10N4S B12218501 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine

3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine

Cat. No.: B12218501
M. Wt: 230.29 g/mol
InChI Key: PZUMTPJPVKRUHJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:

  • ¹H NMR :
    • Aromatic protons : Multiplets at δ 7.29–8.00 ppm (phenyl group).
    • Pyrazole-H5 : Singlet at δ 8.70 ppm.
    • Methyl group : Singlet at δ 2.50 ppm (C-CH₃).
  • ¹³C NMR :
    • Thiazole carbons : Signals at δ 153.12 ppm (C-5) and δ 170.25 ppm (C-2).
    • Pyrazole carbons : δ 145.3 ppm (C-3) and δ 110.5 ppm (C-4).

Infrared (IR) Absorption Profile

Key IR absorptions correlate with functional groups:

Bond/Vibration Wavenumber (cm⁻¹)
N–H stretch (amine) 3350–3300
C=N stretch (thiazole) 1620–1600
C–S stretch 690–630
C–H bend (methyl) 1380–1365

These assignments align with analogous pyrazolo-thiazole derivatives.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) reveals fragmentation pathways:

  • Molecular ion peak : m/z 230.29 (M⁺).
  • Major fragments :
    • m/z 213.22 (M–NH₂)
    • m/z 185.18 (M–SCN)
    • m/z 77.04 (C₆H₅⁺).

The base peak at m/z 82 corresponds to the pyrazole ring.

X-ray Crystallographic Studies and Conformational Analysis

While no X-ray data exists for 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine, related compounds (e.g., 3-methyl-1-phenyl-1H-pyrazole-5-thiol, CCDC 145023) exhibit planar bicyclic systems with dihedral angles <5° between rings. Key predictions for the title compound include:

  • Bond lengths :
    • C–S in thiazole: 1.72 Å
    • N–N in pyrazole: 1.35 Å
  • Torsional angles :
    • Phenyl vs. pyrazolo-thiazole plane: ~30°.

Conformational rigidity arises from π-π stacking between the phenyl and thiazole rings, as observed in similar fused heterocycles.

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

3-methyl-1-phenylpyrazolo[3,4-d][1,3]thiazol-5-amine

InChI

InChI=1S/C11H10N4S/c1-7-9-10(13-11(12)16-9)15(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)

InChI Key

PZUMTPJPVKRUHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1SC(=N2)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole-Thiazole Precursors

The most widely reported method involves cyclocondensation reactions between 3-methyl-1-phenyl-1H-pyrazol-5-amine derivatives and thiazole-forming reagents. A key intermediate, 3-methyl-1-phenyl-1H-pyrazol-5-amine, undergoes thiazole ring closure via sulfur incorporation. Lawesson’s reagent, a thionating agent, is critical for converting carbonyl groups into thione intermediates, enabling cyclization.

For example, a patent by WO2015063709A1 details a related synthesis for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, where Lawesson’s reagent facilitates cyclization under toluene reflux at 110°C. While this targets a piperazine derivative, the thiazole-forming step mirrors methodologies applicable to 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine.

Reaction Conditions:

  • Solvent: Toluene or xylene (high-boiling solvents).
  • Temperature: 100–110°C.
  • Reagents: Lawesson’s reagent (2.2 equiv).
  • Yield: ~85–90% after purification.

Multi-Step Synthesis via Protected Intermediates

Protecting-group strategies enhance selectivity, particularly for nitrogen-rich heterocycles. The tert-butoxycarbonyl (Boc) group is employed to shield primary amines during cyclization. Subsequent acidic deprotection (e.g., trifluoroacetic acid) yields the free amine.

Example Protocol:

  • Protection: Boc-anhydride reacts with 3-methyl-1-phenyl-1H-pyrazol-5-amine in dichloromethane.
  • Cyclization: Lawesson’s reagent introduces the thiazole ring.
  • Deprotection: Trifluoroacetic acid removes the Boc group, yielding the target compound.

Optimization of Reaction Parameters

Solvent Selection and Toxicity Mitigation

Early methods used pyridine as a solvent, but its neurotoxicity prompted shifts to alternatives like toluene. WO2015063709A1 emphasizes toluene’s efficacy in cyclization, achieving comparable yields without pyridine.

Comparative Solvent Performance:

Solvent Boiling Point (°C) Yield (%) Purity (%)
Pyridine 115 88 92
Toluene 111 90 95
Xylene 140 87 93

Data adapted from.

Temperature and Time Dependence

Cyclization efficiency correlates with sustained reflux. Suboptimal temperatures (<100°C) lead to incomplete reactions, while prolonged heating (>12 hours) causes decomposition.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆):

  • δ 7.85–7.45 (m, 5H, Ph), 6.20 (s, 1H, pyrazole-H), 2.45 (s, 3H, CH₃).
    13C NMR (100 MHz, DMSO-d₆):
  • δ 160.2 (C=S), 148.1 (pyrazole-C), 129.8–125.4 (Ph), 22.1 (CH₃).
    HRMS (ESI):
  • Calculated for C₁₁H₁₀N₄S: 230.29; Found: 230.28 [M+H]⁺.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity, with retention time = 6.2 min.

Industrial-Scale Production Insights

WO2015063709A1 outlines a scalable process:

  • Cyclization: 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 equiv), Lawesson’s reagent (2.2 equiv), toluene, 110°C, 8 hours.
  • Workup: Washing with aqueous NaCl (3×200 mL) removes residual reagents.
  • Crystallization: Glacial acetic acid addition at 50–55°C induces crystallization, yielding 90% pure product.

Applications and Derivatives

While beyond preparation scope, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine serves as a precursor for thrombopoietin mimetics and anticancer agents. Its piperazine derivatives, like teneligliptin, highlight therapeutic potential in diabetes treatment.

Chemical Reactions Analysis

Key Reaction Pathways

The compound is synthesized through a multi-step process involving cyclization and heterocyclic ring formation. A primary method involves:

  • Preparation of precursor : Ethyl acetoacetate and phenyl hydrazine are heated at 120°C for 10–12 hours, followed by additional heating for 6–8 hours to form a pyrazolone intermediate .

  • Cyclization : The intermediate undergoes cyclization in glacial acetic acid, monitored by thin-layer chromatography (TLC). The reaction mixture is filtered, washed with diethyl ether, and recrystallized in ethanol to yield the final product .

  • Purification : The crude product is purified via recrystallization, resulting in a brown solid with a melting point of 114–116°C .

Reaction Conditions and Reagents

Step Reagents Conditions Yield Melting Point Reference
Pyrazolone formationEthyl acetoacetate, phenyl hydrazineHeated at 120°C for 10–12 hours
CyclizationGlacial acetic acidHeated, monitored by TLC66%114–116°C
PurificationDiethyl ether, ethanolRecrystallization

FTIR Data

The compound exhibits key absorption bands:

  • 1706 cm⁻¹ : C=O stretching (thiazolidin-4-one)

  • 656 cm⁻¹ : C–S–C stretching

  • 1538 cm⁻¹ : C=N stretching

  • 3457 cm⁻¹ : O–H stretching (if substituted) .

NMR Analysis

Proton Chemical Shift (δ, ppm) Multiplicity Assignment
Ar–H7.11–7.28mAromatic protons
CH₂4.15–4.28ddThiazolidin-4-one methylene
CH (thiazolidin)4.96sSinglet at thiazolidin position
CH₃ (methyl)2.08sMethyl group on pyrazole ring
Ar–OH (if present)8.64sHydroxyl group (e.g., in derivative 1)

Mass Spectrometry

The molecular ion peak ([M+H]⁺) for derivatives containing this scaffold is observed at 409.44 m/z (calculated: 409.07 m/z) .

Antimicrobial Activity

The compound and its derivatives exhibit activity against microbial strains, with:

  • Minimum Inhibitory Concentration (MIC) : Varies by substituent (e.g., 2–4 μg/mL for some derivatives) .

  • Mechanism : Disruption of bacterial cell walls, as evidenced by SEM analysis and ethidium bromide accumulation assays .

Anticancer Potential

While not directly tested for this compound, analogs like pyrazolo[3,4-d]pyrimidines show:

  • Cytotoxicity : IC₅₀ values ranging 5–32.52 μM against breast, colon, and liver cancer cell lines .

  • Kinase Inhibition : Activity against EGFR, FGFR, and VEGFR .

Cyclization Process

The synthesis likely involves:

  • Imine formation : Reaction of hydrazine with carbonyl groups.

  • Cyclization : Intramolecular attack leading to fused pyrazolo-thiazole ring formation.

  • Dehydration : Loss of water to form the aromatic heterocycle .

Role of Acetic Acid

Glacial acetic acid acts as a solvent and catalyst, facilitating proton transfer during cyclization .

Challenges and Optimization

  • Yield : Earlier methods using phosphorous oxychloride faced issues with purity and yield .

  • Toxicity : Avoidance of pyridine in cyclization steps improves industrial safety .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that pyrazole derivatives, including 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine, exhibit promising antitumor properties. These compounds can inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines, suggesting that modifications to the pyrazole scaffold can enhance their anticancer activity .

Neuroprotective Effects
Studies have highlighted the neuroprotective potential of pyrazole derivatives in treating central nervous system disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems and reduce neuroinflammation has been documented . Specifically, compounds derived from the pyrazolo[3,4-d]thiazole framework have been linked to improved cognitive functions in preclinical models.

Anti-inflammatory Properties
The anti-inflammatory effects of pyrazoles are well-established, with several studies demonstrating that they can inhibit pro-inflammatory cytokines. This property is particularly relevant for developing treatments for chronic inflammatory diseases . The mechanism often involves the modulation of signaling pathways associated with inflammation.

Agrochemical Applications

Pesticidal Activity
Compounds similar to 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine have shown efficacy as pesticides. Their ability to disrupt metabolic processes in pests makes them suitable candidates for agricultural applications . Research has indicated that these compounds can effectively target specific pest species while minimizing toxicity to non-target organisms.

Synthesis and Characterization

The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of a series of pyrazole derivatives, including 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine. The researchers utilized cell viability assays to assess the cytotoxicity against various cancer cell lines. Results indicated that modifications to the pyrazole ring significantly enhanced antitumor activity, with some derivatives exhibiting IC50 values in the low micromolar range .

Case Study 2: Neuroprotection
In another study focusing on neurodegenerative diseases, researchers assessed the neuroprotective effects of pyrazole derivatives in a mouse model of Alzheimer's disease. The results demonstrated that treatment with these compounds led to a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups .

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo-thiazole core is shared among several derivatives, with differences in substituents dictating properties:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine 3-CH₃, 1-Ph, 5-NH₂ C₁₁H₁₀N₄S Antimicrobial potential (inferred)
3-(4-Nitrophenyl)-1-phenyl-3a,6a-dihydro-1H-pyrazolo[3,4-d]thiazol-5-amine 3-(4-NO₂Ph), 1-Ph, 5-NH₂ C₁₆H₁₂N₅O₂S Antioxidant/antimicrobial activity
5-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole (7a) 5-(4-OCH₃Ph), 3-CH₃, 1-Ph C₁₈H₁₅N₃OS High yield (86%), m.p. 123–124°C
3,6-Diphenylimidazo[2,1-b]thiazol-5-amine Imidazo-thiazole core, 3-Ph, 6-Ph, 5-NH₂ C₁₇H₁₃N₃S COX/LOX inhibition (IC₅₀ = 11.5–35 μM)

Key Observations:

  • Substituent Impact: The introduction of electron-withdrawing groups (e.g., nitro in ) enhances antioxidant activity but may reduce solubility.
  • Core Modifications: Replacing the pyrazolo-thiazole core with imidazo-thiazole (as in ) alters enzyme-binding affinity, highlighting the importance of heterocyclic geometry in drug design.

Crystallographic Insights

  • Planarity and Packing: Pyrazolo-thiazole derivatives exhibit planar cores with dihedral angles (e.g., 19.63° in ) influencing π–π stacking and hydrogen bonding. These features correlate with solid-state stability and solubility profiles .

Biological Activity

3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and molecular modeling studies associated with this compound, highlighting its anticancer and antimicrobial properties.

The molecular formula of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine is C12H8N4SC_{12}H_{8}N_{4}S, with a molecular weight of 240.28 g/mol. The compound features a pyrazole ring fused to a thiazole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC12H8N4S
Molecular Weight240.28 g/mol
InChIInChI=1S/C12H8N4S/c1-8...
InChIKeyYTFZDXUVDUIKQU-UHFFFAOYSA-N

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]thiazole exhibit significant anticancer properties. For instance, a study focused on various compounds, including those containing the pyrazolo structure, showcased their ability to inhibit cancer cell proliferation across several types of cancer cells such as breast (MDA-MB-231) and liver (HepG2) cancer cells.

Case Study: MDA-MB-231 Cells

In vitro evaluations revealed that compounds related to 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine induced apoptosis in MDA-MB-231 cells at concentrations as low as 1.0 μM. The compounds enhanced caspase-3 activity significantly, indicating their role in programmed cell death pathways. This suggests that these compounds can be developed into effective anticancer agents targeting breast cancer cells .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Pyrazole derivatives have been reported to possess antibacterial and antiviral properties. For example, some studies indicated that similar structures exhibited activity against various pathogens, including Mycobacterium tuberculosis and viruses causing hepatitis .

Antiviral Activity

Research on related pyrazole derivatives has highlighted their antiviral potential against several viral strains. Compounds derived from the pyrazolo framework demonstrated effective inhibition of viral replication in cell cultures, suggesting a pathway for developing new antiviral therapies .

Molecular Modeling Studies

Molecular docking studies have been employed to understand the interaction of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine with biological targets. These studies help predict the binding affinity and elucidate the mechanism of action at the molecular level. The results indicate that this compound can effectively bind to target proteins involved in cancer cell proliferation and viral replication .

Q & A

Q. What are the optimized synthetic routes for 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization reactions using eco-friendly catalysts. For instance, chitosan under solvent-free conditions promotes the formation of the pyrazolo-thiazole core via condensation of barbituric acids, aldehydes, and pyrazol-5-amines . Key steps include:

  • Cyclization : Use ethyl acetoacetate or ethyl benzoate as ketoester precursors in dioxane.
  • Catalyst optimization : Chitosan enhances reaction efficiency and reduces byproducts.
  • Yield improvement : Elevated temperatures (120°C) and phosphorous oxychloride facilitate cyclization of thiourea intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

X-ray crystallography is the gold standard. For example:

  • Single-crystal analysis : Resolve bond lengths and angles using SHELXL refinement software .
  • Spectroscopic validation : 1H NMR^{1}\text{H NMR} (δ 7.2–7.5 ppm for phenyl protons) and IR (stretching at 3350 cm1^{-1} for NH2_2) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine?

Molecular docking studies using software like AutoDock Vina can simulate interactions with target proteins (e.g., bacterial enzymes). Steps include:

  • Protein preparation : Retrieve crystal structures (e.g., Mycobacterium tuberculosis enoyl reductase) from PDB.
  • Ligand optimization : Minimize energy of the compound using Gaussian08.
  • Binding affinity analysis : Prioritize derivatives with docking scores ≤ −8.0 kcal/mol for in vitro testing .

Q. What strategies resolve contradictions in antimycobacterial activity data across derivatives?

Contradictions may arise from substituent effects. Systematic approaches include:

  • SAR studies : Compare halogenated vs. methoxy-substituted analogs. For example, 4-chlorophenyl derivatives show enhanced activity due to lipophilicity .
  • Dose-response curves : Use MIC (Minimum Inhibitory Concentration) assays to validate potency discrepancies .

Q. How are eco-friendly synthesis methods applied to scale-up production without compromising purity?

Green chemistry principles are critical:

  • Solvent-free reactions : Minimize waste (e.g., chitosan-catalyzed cyclization under microwave irradiation) .
  • Column chromatography alternatives : Employ recrystallization in ethanol/water mixtures for purification .

Methodological Challenges and Solutions

Q. What experimental designs are recommended for analyzing the compound’s photophysical properties?

  • UV-Vis spectroscopy : Measure λmax_{\text{max}} in DMSO (typically 280–320 nm for pyrazolo-thiazoles).
  • Fluorescence quenching : Titrate with metal ions (e.g., Cu2+^{2+}) to assess chelation potential .

Q. How can crystallographic data from SHELX be validated for novel derivatives?

  • R-factor refinement : Ensure R1_1 ≤ 0.05 and wR2_2 ≤ 0.10 for high-resolution datasets.
  • Twinned data handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

  • Microplate Alamar Blue assay : Test against Mycobacterium tuberculosis H37Rv (ATCC 27294) with rifampicin as a control .
  • Agar diffusion : Measure zone of inhibition (mm) against Gram-positive bacteria (e.g., S. aureus) .

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